molecular formula C13H25NO5 B8246079 (R)-Tert-butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

(R)-Tert-butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Cat. No.: B8246079
M. Wt: 275.34 g/mol
InChI Key: VYLKHZZDXASXLR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Tert-butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a chiral ester featuring a hydroxybutanoate backbone protected by tert-butyl and tert-butoxycarbonyl (Boc) groups. Its stereochemistry and functional groups make it valuable in peptide synthesis and macrocyclization reactions, where the hydroxy group serves as a reactive site for further modifications. The tert-butyl groups enhance steric protection, stabilizing the compound during synthetic processes .

Properties

IUPAC Name

tert-butyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)7-9(8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLKHZZDXASXLR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Procedure :

  • Dissolve the amino acid precursor (e.g., L-homoserine) in tetrahydrofuran (THF) or methanol.

  • Add Boc₂O (1.2 equiv) and a base (e.g., triethylamine, sodium hydroxide) at 0–25°C.

  • Stir for 12–24 hours until reaction completion (monitored by TLC or HPLC).

Key Data :

ParameterConditionYieldSource
SolventTHF/MeOH (1:1)95%
BaseTriethylamine92%
Temperature0°C → RT90%

Mechanism :
The base deprotonates the amine, enabling nucleophilic attack on Boc₂O to form the carbamate.

Tert-Butyl Esterification

The tert-butyl ester is introduced via acid-catalyzed esterification or mechanochemical activation.

Method A (Classical Esterification) :

  • React the Boc-protected acid with tert-butanol in the presence of HCl or H₂SO₄.

  • Reflux for 6–12 hours.

Method B (Solvent-Free Mechanochemical) :

  • Mix the acid with Boc₂O and ferromagnetic rods in a ball mill.

  • Activate under a rotating magnetic field (500–1,000 rpm) for 1–2 hours.

Key Data :

MethodCatalystTimeYieldPuritySource
AH₂SO₄12 h85%90%
BNone (mechanical)1.5 h93%98%

Advantages of Method B :

  • Eliminates solvents and external heating.

  • Suitable for sensitive substrates due to neutral conditions.

Hydroxylation at the 4-Position

Hydroxylation is achieved via asymmetric catalytic hydrogenation or diastereoselective oxidation.

Asymmetric Hydrogenation :

  • React tert-butyl 3-((tert-butoxycarbonyl)amino)-4-oxobutanoate with a chiral catalyst (e.g., Ru-BINAP).

  • Use H₂ (50–100 psi) in ethanol at 25–40°C.

Key Data :

Catalystee (%)YieldSource
Ru-(S)-BINAP9988%
Rh-DuPhos9785%

Mechanism :
The catalyst selectively reduces the ketone to the (R)-alcohol via hydrogen transfer.

Industrial-Scale Production

Flow Microreactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Boc Protection : Boc₂O and substrate are mixed in a THF stream at 25°C (residence time: 10 min).

  • Esterification : Tert-butanol is introduced in a second reactor (60°C, 30 min).

  • Hydrogenation : The ketone intermediate undergoes asymmetric hydrogenation in a packed-bed reactor with immobilized Ru catalysts.

Performance Metrics :

ParameterBatch ProcessFlow ProcessSource
Annual Capacity100 kg1,000 kg
Purity95%99%
Solvent Consumption500 L/kg50 L/kg

Purification and Characterization

Purification Techniques

  • Recrystallization : Use ethanol/water (3:1) to isolate the product (purity: 98–99%).

  • Ion-Exchange Chromatography : Removes ionic impurities using Dowex 50WX4 resin.

Analytical Data

TechniqueKey SignalsSource
¹H NMR δ 1.44 (s, Boc CH₃), 4.15 (m, CH-OH)
¹³C NMR δ 79.8 (Boc C), 171.4 (COO⁻)
HPLC tᵣ = 8.2 min (Chiralcel OD-H, hexane/iPrOH)

Comparative Analysis of Methods

Efficiency and Sustainability

MethodGreen Metrics (E-factor)StereoselectivityScalability
Classical Esterification15.2ModerateLimited
Mechanochemical2.1HighHigh
Flow Hydrogenation5.8ExcellentHigh

E-factor = (Total waste)/(Product mass); lower values indicate greener processes.

Challenges and Solutions

Racemization During Esterification

  • Cause : Prolonged exposure to acidic conditions.

  • Solution : Use low temperatures (0–10°C) and short reaction times.

Byproduct Formation in Hydrogenation

  • Cause : Over-reduction to the diol.

  • Solution : Optimize H₂ pressure (50 psi) and catalyst loading (0.5 mol%).

Emerging Innovations

Enzyme-Mediated Synthesis

Lipases (e.g., Candida antarctica) catalyze enantioselective esterification:

  • Conditions : 30°C, pH 7.0, tert-butanol.

  • Performance : ee >99%, yield 80%.

Photocatalytic Hydroxylation

Visible-light-driven oxidation using Ru(bpy)₃²⁺:

  • Reagents : O₂, blue LED.

  • Yield : 75% with 98% ee .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection, followed by nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester group produces an alcohol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H25NO5
  • Molar Mass : 275.35 g/mol
  • CAS Number : 439150-76-2
  • Purity : 98% .

The compound features a tert-butoxycarbonyl (Boc) group, which is widely used in organic synthesis for protecting amines. Its structure allows for various modifications, making it versatile in synthetic applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, a related study indicated that compounds with similar structural features exhibited significant cytotoxicity against breast cancer cells at concentrations as low as 10 µM .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models. A study using carrageenan-induced paw edema in rats revealed that certain derivatives significantly reduced inflammation compared to control groups, suggesting potential use in treating inflammatory diseases .

Synthetic Biology

The compound serves as a valuable intermediate in the synthesis of amino acid derivatives and other biologically active molecules. Its Boc-protected amino group allows for selective reactions that can lead to the formation of complex structures necessary for drug development.

Material Science

In material science, this compound can be utilized in the development of biodegradable polymers and bioactive materials. Research has focused on incorporating such compounds into polymer matrices to enhance their mechanical properties and biocompatibility.

Case Study 1: Anticancer Properties

A specific investigation into a series of Boc-protected amino acids, including this compound, demonstrated their effectiveness against various cancer cell lines. The study reported an IC50 value of around 10 µM for breast cancer cells, indicating promising anticancer activity .

Case Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of related compounds, researchers found that administration of these derivatives resulted in a significant decrease in paw edema in murine models. The percentage inhibition ranged from 40% to 60%, showcasing their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical pathways and interactions, making it a valuable intermediate in drug synthesis and other applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Key Functional Groups Stereochemistry Conformation/Backbone Primary Use/Reactivity
(R)-Tert-butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate (Target) 4-hydroxybutanoate, Boc-amino R-configuration Linear chain Macrocyclization, peptide synthesis
tert-butyl (R)-3-(benzoylthio)-4-hydroxybutanoate (8, ) Benzoylthio, hydroxybutanoate R-configuration Linear chain Thioester intermediates
tert-butyl (R)-3-(benzoylthio)-4-(1,3-dioxoisoindolin-2-yl)butanoate (9, Ev1) Benzoylthio, dioxoisoindolin R-configuration Linear chain with protecting group Amino protection in synthesis
tert-butyl (S)-4-(1,3-dioxoisoindolin-2-yl)-3-mercaptobutanoate (10, Ev1) Mercapto, dioxoisoindolin S-configuration Linear chain with thiol group Thiol-mediated coupling
tert-butyl (2S)-2-{3-[(R)-bis(Boc)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate (Ev2) Bis(Boc)amino, lactam, isopropyl 2S, R-config. Six-membered lactam (C2 half-chair) Constrained peptide mimetics

Key Observations:

  • Reactivity : The target’s hydroxy group contrasts with benzoylthio (8, 9) or mercapto (10) groups in analogs, which are more reactive in thiol-based coupling or oxidation reactions .
  • Stereochemistry : The S-configuration in compound 10 () may lead to divergent biological interactions compared to the target’s R-configuration, critical for enantioselective synthesis .

Physicochemical Properties

  • Solubility : The target’s hydroxy group enhances polarity compared to lipophilic tert-butyl esters in analogs (e.g., compound 13, ) .

Research Findings and Implications

  • : Compounds like 8–10 are intermediates in mutanobactin synthesis, where sulfur-containing groups enable disulfide bond formation. The target’s hydroxy group may limit such reactivity but offers alternative functionalization pathways .
  • : The lactam’s C2 half-chair conformation () demonstrates how constrained backbones improve metabolic stability, suggesting the target’s flexibility could be a limitation in drug design .

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Compare retention times with known (R)- and (S)-enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .
  • Optical Rotation : Measure specific rotation ([α]D) against literature values for the (R)-configured compound .
    Advanced Method : X-ray crystallography or resonant scattering (CuKα radiation) confirms absolute configuration, as demonstrated in structurally similar lactam-constrained amino acids .

What purification strategies are effective for isolating high-purity this compound?

Q. Basic Research Focus

  • Recrystallization : Optimize solvent systems (e.g., hexane/ethyl acetate) to remove diastereomers or unreacted starting materials .
  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–30% EtOAc in hexane) for intermediates .
    Advanced Approach : Simulated moving bed (SMB) chromatography can resolve enantiomers at scale, though cost and complexity limit its use to late-stage intermediates .

How do the tert-butyl and Boc groups influence the compound’s reactivity in downstream applications?

Q. Basic Research Focus

  • Protection Strategy : The Boc group shields the amine from undesired reactions (e.g., acylation), while the tert-butyl ester stabilizes the carboxylate during acidic/basic conditions .
  • Deprotection : Boc is cleaved with TFA or HCl/dioxane; tert-butyl esters require strong acids (e.g., HCl in EtOAc) .
    Advanced Insight : Orthogonal protection (e.g., Fmoc for amines) allows sequential deprotection in peptide synthesis, enabling modular assembly of complex molecules .

What analytical methods are recommended to resolve contradictory data in reaction yields or purity?

Q. Basic Research Focus

  • NMR Analysis : ¹H/¹³C NMR identifies impurities (e.g., residual solvents) and confirms structural integrity. For example, tert-butyl protons appear as singlets at ~1.4 ppm .
  • Mass Spectrometry : HRMS validates molecular weight and detects side products (e.g., over-alkylation) .
    Advanced Strategy : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures, critical for diastereomer identification .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Q. Basic Research Focus

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during cyanide substitutions (e.g., NaCN in DMSO) to prevent thermal runaway .
  • Solvent Recovery : Implement distillation systems for high-boiling solvents (e.g., DMF) to reduce costs .
    Advanced Consideration : Continuous flow systems improve mixing and heat transfer, reducing racemization risks in large-scale chiral syntheses .

How is this compound applied in medicinal chemistry research?

Q. Basic Research Focus

  • Peptide Backbone Modification : The hydroxybutanoate moiety serves as a β-amino acid surrogate, enhancing metabolic stability in protease inhibitors .
  • Prodrug Design : The tert-butyl ester improves lipophilicity for cellular uptake, later hydrolyzed in vivo to active carboxylic acids .
    Advanced Application : Incorporation into macrocyclic peptides or PROTACs (proteolysis-targeting chimeras) leverages its stereochemistry for target binding .

What synthetic routes are reported for introducing the 4-hydroxybutanoate moiety?

Q. Basic Research Focus

  • Aldol Condensation : Enantioselective addition of tert-butyl glycinate to aldehydes, followed by Boc protection .
  • Epoxide Ring-Opening : (R)-epoxide intermediates react with amines under basic conditions to install the hydroxy group .
    Advanced Route : Biocatalytic hydroxylation using P450 enzymes achieves high stereoselectivity, though substrate scope limitations exist .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.